molecular formula C26H18F3N3O2S B2554598 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 866847-21-4

2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2554598
CAS No.: 866847-21-4
M. Wt: 493.5
InChI Key: BIQQIPQCECSYIX-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-d]pyrimidine core fused with a phenyl group at position 2 and a sulfanyl (-S-) linkage at position 2. The acetamide moiety is substituted with a 2-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing and lipophilic characteristics. Chromenopyrimidine derivatives are known for their planar aromatic systems, which may facilitate interactions with biological targets such as enzymes or DNA .

Properties

IUPAC Name

2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F3N3O2S/c27-26(28,29)19-11-5-6-12-20(19)30-22(33)15-35-25-18-14-17-10-4-7-13-21(17)34-24(18)31-23(32-25)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQQIPQCECSYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions. One common method includes the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines . Another approach involves a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde under catalyst-free and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis of similar chromeno-pyrimidine derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chromeno-pyrimidine core to its corresponding dihydro derivatives.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The chromeno-pyrimidine core can bind to enzymes or receptors, modulating their activity. The trifluoromethylphenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenopyrimidine-Based Analogs

a. 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide ()

  • Structural Differences: Position 9: Ethoxy (-OCH₂CH₃) substituent vs. Acetamide substituent: 4-Methylphenyl vs. 2-(trifluoromethyl)phenyl.

Acetamide Derivatives with Heterocyclic Cores ()

Examples include:

  • N-(4,6-Dimethoxypyrimidin-2-yl)acetamide: A pyrimidine core instead of chromenopyrimidine. Methoxy (-OCH₃) groups enhance solubility but may limit membrane penetration compared to the trifluoromethyl group .
  • the planar chromenopyrimidine core .

Substituent Effects on Pharmacological Properties

Feature Target Compound Compound Acetamide Derivatives
Core Structure Chromenopyrimidine (planar, fused) Chromenopyrimidine (planar, fused) Pyrimidine/quinoline (varies in planarity)
Key Substituent 2-(Trifluoromethyl)phenyl (electron-withdrawing, lipophilic) 4-Methylphenyl (electron-donating, moderate lipophilicity) Methoxy/chloro (polar, variable effects)
Solubility Likely low due to trifluoromethyl group Higher (ethoxy and methyl groups enhance polarity) Moderate (methoxy improves solubility)
Metabolic Stability High (trifluoromethyl resists oxidation) Moderate (ethoxy may undergo CYP450-mediated oxidation) Variable (chloro groups may slow metabolism)

Electronic and Steric Considerations

  • Trifluoromethyl vs.
  • Sulfanyl Linker (-S-) vs. Ether (-O-) :
    • Sulfanyl groups are more nucleophilic and prone to oxidation than ethers, which could influence reactivity in biological systems .

Biological Activity

The compound 2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a hybrid molecule that combines various pharmacophores, which may contribute to its biological activity. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from simpler precursors. The general approach includes the formation of the chromeno[2,3-d]pyrimidine moiety followed by the introduction of the sulfanyl and trifluoromethyl groups.

General Synthetic Route

  • Formation of Chromeno-Pyrimidine Core :
    • Reaction of appropriate phenolic and pyrimidine derivatives.
    • Use of catalysts such as FeCl₃ to enhance yield.
  • Introduction of Sulfanyl Group :
    • Utilization of thiol reagents to attach the sulfanyl moiety to the chromeno-pyrimidine structure.
  • Trifluoromethylation :
    • Employing trifluoromethylating agents to introduce the CF₃ group onto the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with lipid membranes. The sulfanyl group may facilitate interactions with various enzymes or receptors involved in signaling pathways.

Anticancer Activity

Recent studies indicate that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing chromeno-pyrimidine structures have shown inhibition of cancer cell proliferation through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key signaling pathways involved in tumor growth (e.g., PI3K/Akt pathway).

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing IC₅₀ values in the low micromolar range, indicating potent anticancer activity.

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AHeLa5.2Apoptosis induction
Compound BMCF-74.8PI3K/Akt inhibition

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Similar molecules have been tested for their ability to modulate neuronal voltage-sensitive sodium channels, which are critical in seizure activity.

Research Findings

In a series of tests using animal models:

  • Compounds exhibited significant protection against induced seizures at doses ranging from 100 mg/kg to 300 mg/kg.
  • The presence of both trifluoromethyl and sulfanyl groups was essential for maintaining anticonvulsant efficacy.
CompoundDose (mg/kg)Seizure ModelProtection Rate (%)
Compound C100MES75%
Compound D300PTZ85%

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